
N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H36N4O2 and its molecular weight is 412.578. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors. This article explores the compound's biological activity, molecular interactions, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cycloheptyl group, an indolin moiety, and a pyrrolidine ring. Its molecular formula is C23H30N4O2, with a molecular weight of approximately 426.95 g/mol. The unique combination of these structural features suggests a potential for significant biological activity.
Interaction with Cannabinoid Receptors
Research indicates that this compound may interact with cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation, appetite regulation, and neuroprotection. Preliminary studies suggest that this compound may act as a modulator or antagonist at the CB1 receptor, which could lead to therapeutic applications in pain management and appetite control.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to cannabinoid receptors. These studies utilized computational methods to predict how the compound interacts with the receptor's active site. The results indicated a favorable binding profile, suggesting that the compound could effectively compete with endogenous cannabinoids for receptor binding .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential pharmacological activity related to indole derivatives |
SR141716A | Piperidine ring; similar binding sites | CB1 cannabinoid receptor antagonist |
WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |
This table highlights the unique aspects of this compound compared to other compounds, particularly regarding its potential interaction with cannabinoid receptors.
Case Studies and Research Findings
Several case studies have investigated the pharmacological effects of compounds related to this compound:
- Pain Modulation : A study explored the effects of similar compounds on pain pathways mediated by CB1 receptors. Results indicated that modulation of these receptors could significantly reduce pain responses in animal models.
- Appetite Regulation : Another study focused on appetite regulation through cannabinoid receptor activation. Compounds exhibiting similar structural features were shown to influence feeding behavior in rodent models, suggesting potential applications in obesity treatment .
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-27-15-12-19-16-18(10-11-21(19)27)22(28-13-6-7-14-28)17-25-23(29)24(30)26-20-8-4-2-3-5-9-20/h10-11,16,20,22H,2-9,12-15,17H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOPPTKPSZJHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.